molecular formula C19H18BrN5O3 B11679059 7-(3-bromobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3-bromobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11679059
M. Wt: 444.3 g/mol
InChI Key: UYURTGZOXJFAOR-UHFFFAOYSA-N
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Description

7-[(3-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromophenyl group, a furan-2-ylmethylamino group, and a dimethyl-tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting with the preparation of the core purine structure. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using a suitable bromophenyl halide.

    Attachment of the Furan-2-ylmethylamino Group: This step involves the reaction of the purine derivative with furan-2-ylmethylamine under controlled conditions to ensure selective substitution.

    Methylation: The final step involves the methylation of the purine core to achieve the desired dimethyl substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromophenyl and furan-2-ylmethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Phenyl-substituted purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its purine core makes it a candidate for investigating nucleotide analogs and their effects on DNA and RNA synthesis.

Medicine

The compound’s structural similarity to certain pharmaceutical agents makes it a subject of interest in medicinal chemistry. Researchers explore its potential as a lead compound for the development of new drugs targeting various diseases, including cancer and viral infections.

Industry

In the industrial sector, the compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 7-[(3-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The bromophenyl and furan-2-ylmethylamino groups are believed to play a crucial role in binding to target proteins or nucleic acids, thereby modulating their activity. The purine core may mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **7-[(3-CHLOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • **7-[(3-FLUOROPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

The presence of the bromophenyl group in 7-[(3-BROMOPHENYL)METHYL]-8-{[(FURAN-2-YL)METHYL]AMINO}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique electronic and steric properties that differentiate it from its chloro and fluoro analogs. These differences can significantly impact the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C19H18BrN5O3

Molecular Weight

444.3 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H18BrN5O3/c1-23-16-15(17(26)24(2)19(23)27)25(11-12-5-3-6-13(20)9-12)18(22-16)21-10-14-7-4-8-28-14/h3-9H,10-11H2,1-2H3,(H,21,22)

InChI Key

UYURTGZOXJFAOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC4=CC(=CC=C4)Br

Origin of Product

United States

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